molecular formula C13H21NO4 B1435277 Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 1638760-04-9

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B1435277
M. Wt: 255.31 g/mol
InChI Key: NYYMNNVTHJWZJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the CAS Number: 1638760-04-9 . It has a molecular weight of 255.31 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16) . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

“Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound that has been used in the preparation of new bicyclo[2.1.1]hexane compact modules . This is an opening towards novel sp3-rich chemical space .

Application

This compound is used in the synthesis of new 1,2-disubstituted bicyclo hexane modules . These modules are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds .

Method of Application

The strategy for the application of this compound is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .

Results or Outcomes

The use of “Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate” in the synthesis of new 1,2-disubstituted bicyclo hexane modules opens the gate to sp3-rich new chemical space . This means it allows for the creation of a diverse range of exit vectors, expanding the rich chemical space surrounding the [2.1.1] platform .

Safety And Hazards

For safety information and potential hazards associated with this compound, it’s recommended to refer to the Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to this compound.

properties

IUPAC Name

methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-13-6-5-12(7-13,8-13)9(15)17-4/h5-8H2,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMNNVTHJWZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(C1)(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 2
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate
Reactant of Route 6
Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.